molecular formula C10H14ClNO3 B2488581 4-(2-Aminopropoxy)benzoic acid;hydrochloride CAS No. 2411200-58-1

4-(2-Aminopropoxy)benzoic acid;hydrochloride

Cat. No.: B2488581
CAS No.: 2411200-58-1
M. Wt: 231.68
InChI Key: JZMDNXWJDSEPAT-UHFFFAOYSA-N
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Description

4-(2-Aminopropoxy)benzoic acid;hydrochloride is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of an aminopropoxy group attached to the benzoic acid core, with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminopropoxy)benzoic acid;hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the aminopropoxy linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminopropoxy)benzoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

Scientific Research Applications

4-(2-Aminopropoxy)benzoic acid;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Aminopropoxy)benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group can interact with enzymes or receptors, modulating their activity. The benzoic acid core may also play a role in binding to target molecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the aminopropoxy group and the benzoic acid core. This combination imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(2-aminopropoxy)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKICOMGFKYDPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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